REACTION_SMILES
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[BrH:1].[BrH:2].[CH2:28]([CH2:29][CH3:30])[Br:31].[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[H-:24].[I-:27].[K+:26].[Na+:25].[OH2:37].[OH:3][c:4]1[cH:5][cH:6][c:7](-[c:10]2[n:11][c:12]3[n:13]([c:14]2-[c:15]2[cH:16][cH:17][n:18][cH:19][cH:20]2)[CH2:21][CH2:22][CH2:23]3)[cH:8][cH:9]1>>[O:3]([c:4]1[cH:5][cH:6][c:7](-[c:10]2[n:11][c:12]3[n:13]([c:14]2-[c:15]2[cH:16][cH:17][n:18][cH:19][cH:20]2)[CH2:21][CH2:22][CH2:23]3)[cH:8][cH:9]1)[CH2:28][CH2:29][CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Oc1ccc(-c2nc3n(c2-c2ccncc2)CCC3)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(-c2nc3n(c2-c2ccncc2)CCC3)cc1
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Name
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Type
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product
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Smiles
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CCCOc1ccc(-c2nc3n(c2-c2ccncc2)CCC3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |